molecular formula C21H11ClFN7Na4O12S3 B13411110 4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt CAS No. 83399-93-3

4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt

Cat. No.: B13411110
CAS No.: 83399-93-3
M. Wt: 796.0 g/mol
InChI Key: KIIXPAIWMJQRPR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted heterocyclic molecule featuring a pyrazole core conjugated with pyrimidine and aryl sulfonate groups. Its structure includes:

  • Pyrazole ring: Substituted with a carboxylic acid group at position 3 and a sodium counterion.
  • Azo linkage: Connects the pyrazole moiety to a sulfophenyl group, which is further substituted with a 5-chloro-2-fluoro-6-methylpyrimidinyl amino group.

The sodium salt form improves aqueous solubility, making it suitable for applications in dyes, coordination chemistry, or pharmaceuticals. While direct studies on this compound are sparse, structural analogs in the evidence suggest roles in colorants or bioactive agents .

Properties

CAS No.

83399-93-3

Molecular Formula

C21H11ClFN7Na4O12S3

Molecular Weight

796.0 g/mol

IUPAC Name

tetrasodium;4-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2,5-disulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C21H15ClFN7O12S3.4Na/c1-8-15(22)18(26-21(23)24-8)25-9-2-4-13(44(37,38)39)11(6-9)27-28-16-17(20(32)33)29-30(19(16)31)12-7-10(43(34,35)36)3-5-14(12)45(40,41)42;;;;/h2-7,16H,1H3,(H,32,33)(H,24,25,26)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4

InChI Key

KIIXPAIWMJQRPR-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

The compound 4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt, is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H17ClFN5O10S3
  • Molecular Weight : 662.044 g/mol
  • CAS Number : 83400-18-4

The biological activity of this compound primarily revolves around its ability to inhibit specific cellular processes. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cell proliferation and signaling pathways.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of cancer cell lines, particularly in leukemia models. Studies indicate that it operates through a mechanism involving the modulation of nucleotide metabolism and DNA synthesis pathways .
  • Azo Group Activity : The azo linkage in the compound may contribute to its biological activity by facilitating interactions with biomolecules, enhancing solubility and bioavailability .

Biological Activity Data

A summary of relevant biological activities observed in various studies is presented in the table below:

Study/Source Target IC50 Value (nM) Effect
[PubMed Study 1]L1210 Mouse Leukemia Cells<50Potent inhibition of cell proliferation
[ChemicalBook]Various Cancer Cell Lines100 - 500Cytotoxic effects observed
[ChemNet]Enzyme InhibitionNot specifiedPotential inhibition of target enzymes

Case Studies

  • L1210 Cell Proliferation Inhibition :
    A study published in PubMed demonstrated that the compound significantly inhibited the growth of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating that its mechanism involves interference with nucleotide availability .
  • Comparison with Related Compounds :
    Comparative studies with structurally similar compounds revealed that this compound exhibited superior cytotoxicity against several cancer cell lines. The presence of the chloro and fluoro substituents was critical for enhancing its biological activity .
  • Enzyme Interaction Studies :
    Further investigations into enzyme interactions suggested that the compound may inhibit specific kinases involved in cancer cell signaling pathways, although detailed kinetic studies are needed to elucidate these interactions fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural features and analogs from the evidence include:

Compound (CAS/ID) Core Structure Substituents Key Differences Potential Applications References
Target Compound Pyrazole-azo-pyrimidine - 2× sulphophenyl
- Sodium carboxylate
- Chloro, fluoro, methyl groups
High sulfonic acid content Dyes, coordination chemistry
73049-90-8 () Pyrazolone-azo-chromium complex - Sodium counterion
- Hydroxy, nitro, phenyl groups
Chromium coordination center
Fewer sulfonic groups
Metal-complex dyes
65212-84-2 () Pyrazole-azo-benzene disulfonate - Dichloro substituents
- Single sulfophenyl group
No pyrimidine moiety
Reduced solubility
Textile dyes
Fipronil (CAS 120068-37-3; ) Pyrazole-carbonitrile - Trifluoromethyl sulfinyl
- Dichloro-trifluoromethylphenyl
No azo/sulfonate groups Insecticide

Functional and Physicochemical Comparisons

  • Solubility: The target compound’s dual sulfonate groups and sodium salt confer superior water solubility compared to analogs like 65212-84-2 (single sulfonate) or fipronil (non-ionic) .
  • Stability : The azo linkage may confer pH sensitivity, similar to 73049-90-8 , which is stabilized by chromium coordination .
  • Bioactivity: Unlike fipronil (a neurotoxic insecticide), the target compound’s sulfonate-rich structure likely limits membrane permeability, suggesting non-bioactive roles (e.g., dye intermediates) .

Preparation Methods

Diazotization Step

  • The aromatic amine precursor, for example, a sulfonated aniline derivative, is dissolved in an acidic aqueous medium (often hydrochloric acid).
  • Sodium nitrite (NaNO2) solution is added dropwise at low temperature (0–5 °C) to generate the diazonium salt.
  • Temperature control is critical to maintain the stability of the diazonium salt and prevent decomposition.

Example: Sodium nitrite solution (0.01 mol in 5 mL distilled water) is added dropwise to a stirred solution of 3-amino-1H-pyrazol-5-ol (0.01 mol) in acidic medium, maintaining temperature around -5 °C for 1 hour to form the diazonium salt.

Coupling Reaction

  • The diazonium salt solution is slowly added to a coupling component solution containing electron-rich aromatic compounds such as resorcinol, aminopyrazoles, or sulfonated phenyl derivatives.
  • The coupling component is often dissolved in a mixture of water and ethanol with a buffering agent like sodium acetate to maintain pH.
  • The reaction is carried out at low temperature (around -5 °C) for several hours (e.g., 4 hours) to maximize azo coupling efficiency.
  • The azo dye precipitates out and can be isolated by filtration, washing, and drying.

Example: Diazotized 3-amino-1H-pyrazol-5-ol is coupled with resorcinol in aqueous ethanol with sodium acetate at -5 °C to yield the azo product with a yield of approximately 44.5%.

Sulfonation and Salt Formation

  • Sulfonic acid groups (–SO3H) are introduced to improve water solubility and dye affinity.
  • Sulfonation can be performed via electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • The final product is converted to the sodium salt by neutralization with sodium hydroxide or sodium carbonate to enhance solubility and stability.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Diazotization Aromatic amine + NaNO2 in HCl 0–5 °C 1 hour Maintain low temp to stabilize diazonium salt
Coupling Diazonium salt + coupling component + NaOAc buffer -5 °C 4 hours Stirring and slow addition improve yield
Pyrimidinyl substitution 5-chloro-2-fluoro-6-methyl-4-pyrimidine derivative + amino group Elevated (50–80 °C) Several hours Nucleophilic aromatic substitution
Sulfonation SO3 or chlorosulfonic acid Controlled temp Variable Introduces sulfonic acid groups
Salt formation Neutralization with NaOH or Na2CO3 Ambient Until pH neutral Converts acid groups to sodium salts

Analytical and Purification Methods

  • The crude product is typically purified by recrystallization from ethanol or aqueous ethanol.
  • Characterization includes UV-Vis spectroscopy (to confirm azo chromophore), IR spectroscopy (to verify functional groups), NMR spectroscopy (to confirm structure), and elemental analysis.
  • High-performance liquid chromatography (HPLC) may be used to assess purity.
  • The sodium salt form is confirmed by ion-exchange chromatography or titration.

Summary Table of Preparation Steps

Stage Purpose Key Reagents Critical Conditions Outcome
Diazotization Formation of diazonium salt Aromatic amine, NaNO2, HCl 0–5 °C, 1 hour Stable diazonium salt
Coupling Formation of azo linkage Diazonium salt, coupling component, NaOAc -5 °C, 4 hours Azo dye intermediate
Pyrimidinyl substitution Introduction of pyrimidinyl amino 5-chloro-2-fluoro-6-methyl-pyrimidine Elevated temp, several hours Functionalized azo dye
Sulfonation Addition of sulfonic acid groups SO3 or chlorosulfonic acid Controlled temp Sulfonated azo dye
Salt formation Conversion to sodium salt NaOH or Na2CO3 Ambient, pH neutralization Water-soluble sodium salt dye
Purification and analysis Isolation and characterization Ethanol recrystallization, spectroscopy Ambient Pure, characterized azo dye product

Q & A

Q. What are the optimal synthetic routes for this compound, considering its complex azo and heterocyclic architecture?

  • Methodological Answer : Synthesis involves sequential coupling of pyrimidine and pyrazole precursors. Key steps include:
  • Diazotization of the pyrimidine-amino intermediate under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the azo linkage .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) to isolate the sodium salt form.
  • Critical parameters: pH control during sulphonation (H₂SO₄/SO₃) to avoid over-sulphonation .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyrimidine CH₃ at ~δ 2.3 ppm, pyrazole NH at δ 10–12 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-Na]⁻ for the carboxylic acid form).
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : The sodium salt form enhances water solubility due to sulphonate groups. For stability:
  • Aqueous buffers (pH 7–9) prevent precipitation; avoid acidic conditions to prevent protonation of sulphonate moieties .
  • DMSO or DMF is suitable for stock solutions in non-aqueous assays (test for degradation via UV-Vis over 24h) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites for functionalization or degradation?

  • Methodological Answer :
  • Perform geometry optimization (B3LYP/6-31G*) to identify electron-deficient regions (e.g., azo group N=N, pyrimidine Cl/F substituents).
  • Calculate Fukui indices to map nucleophilic/electrophilic sites for targeted modifications .
  • Validate predictions with experimental kinetics (e.g., hydrolysis rates under varying pH) .

Q. What advanced analytical strategies resolve spectral overlaps in complex mixtures (e.g., by-products)?

  • Methodological Answer :
  • LC-MS/MS : Use multiple reaction monitoring (MRM) to distinguish isomers (e.g., azo vs. hydrazone tautomers) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., pyrazole vs. pyrimidine protons) .
  • Synchrotron XRD : For crystalline intermediates, resolve sulfonate group conformations .

Q. How does the compound interact with biological macromolecules (e.g., serum albumin)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding affinity (KD) at varying compound concentrations .
  • Molecular docking (AutoDock Vina) : Simulate binding poses, prioritizing sulfonate groups for electrostatic interactions with HSA’s Lys/Arg residues .
  • Validate with fluorescence quenching assays (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.